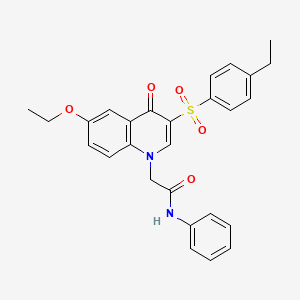

2-(6-ethoxy-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Description

This compound belongs to the 4-oxoquinoline class, characterized by a sulfonyl group at position 3, an ethoxy substituent at position 6, and an N-phenylacetamide moiety. Its molecular formula is C₃₀H₂₈N₂O₅S, with a molecular weight of 528.62 g/mol (calculated). Key features include:

Properties

IUPAC Name |

2-[6-ethoxy-3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c1-3-19-10-13-22(14-11-19)35(32,33)25-17-29(18-26(30)28-20-8-6-5-7-9-20)24-15-12-21(34-4-2)16-23(24)27(25)31/h5-17H,3-4,18H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDDIGYCFBALLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-ethoxy-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is . It features a quinoline core, which is significant for its biological properties. The structure includes an ethoxy group, a sulfonyl group, and an acetamide moiety that contribute to its pharmacological profile.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation and survival. It disrupts cellular processes, leading to programmed cell death.

- Research Findings : In vitro studies have shown that derivatives similar to this compound demonstrate significant cytotoxicity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. For example, related phenylacetamide derivatives have demonstrated IC50 values ranging from 52 µM to 250 µM in different cancer cell lines, indicating varying levels of potency compared to established drugs like imatinib .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Research has shown that compounds with similar structures exhibit:

- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

- Case Studies : A study on related quinoline compounds highlighted their significant antimicrobial activity, suggesting that the sulfonyl group enhances this property.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical for cancer cell metabolism and proliferation.

- Receptor Interaction : It can bind to cellular receptors, modulating signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : By disrupting mitochondrial function or activating caspases, the compound promotes apoptosis in malignant cells.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2a | PC3 | 196 | |

| Compound 2b | PC3 | 52 | |

| Compound 2c | MCF-7 | 250< | |

| Imatinib | PC3 | 40 |

Table 2: Antimicrobial Activity Overview

| Compound | Microorganism Type | Activity Level |

|---|---|---|

| Quinoline Derivative A | Gram-positive bacteria | High |

| Quinoline Derivative B | Gram-negative bacteria | Moderate |

| Quinoline Derivative C | Fungi | Low |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights critical differences between the target compound and its analogs:

*Estimated based on C647-0949’s logP (4.82) due to structural similarity .

Key Observations :

- Position 6 : Ethoxy (target) vs. fluoro () substitutions impact solubility and metabolic stability. Ethoxy may reduce toxicity compared to halogenated analogs .

- Acetamide Tail : N-phenyl (target) vs. N-(3-methoxyphenyl) (C647-0949) alters steric and electronic interactions with biological targets .

Anticancer Potential

- Quinazolin-4-one derivatives (): Compounds like (E)-2-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide show IC₅₀ values of 4.25 µM against breast cancer cells (MCF-7). The nitro group enhances DNA intercalation .

- Target Compound: The ethoxy and sulfonyl groups may improve membrane permeability and kinase inhibition compared to quinazolinone analogs .

Antimicrobial Activity

- N-(substituted-phenyl) thioacetamide quinazolinones (): Compounds with sulfamoyl groups exhibit MIC values of 2–8 µg/mL against Mycobacterium tuberculosis. The sulfonyl group in the target compound may similarly enhance InhA binding .

- Fluoro-substituted analogs (): Fluorine at position 6 improves activity against resistant bacterial strains but increases cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.